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Compound of Interest

Compound Name: 1,8-Diamino-p-menthane

Cat. No.: B3426734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,8-Diamino-p-menthane (CAS No. 80-52-4), a saturated bicyclic diamine, serves as a

versatile building block in synthetic chemistry. Its unique stereochemistry and the presence of

two primary amino groups make it a valuable precursor for the synthesis of a wide range of

compounds, including Schiff bases, coordination complexes, and potential pharmaceutical

agents. A thorough understanding of its spectroscopic characteristics is paramount for reaction

monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides a detailed overview of the expected spectroscopic data for 1,8-
Diamino-p-menthane, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance

(NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). While experimental spectra

for this specific compound are not readily available in the public domain, this guide presents

predicted data based on established spectroscopic principles and data from analogous

compounds. Detailed experimental protocols for acquiring such data are also provided to

facilitate laboratory investigation.

Physicochemical Properties
A summary of the key physicochemical properties of 1,8-Diamino-p-menthane is presented in

Table 1.
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Table 1: Physicochemical Properties of 1,8-Diamino-p-menthane

Property Value

Molecular Formula C₁₀H₂₂N₂

Molecular Weight 170.30 g/mol

Appearance Liquid

Boiling Point 107-126 °C at 10 mmHg

Melting Point -45 °C

Density 0.914 g/mL at 25 °C

Refractive Index (n20/D) 1.4805

Spectroscopic Data (Predicted)
The following sections detail the predicted spectroscopic data for 1,8-Diamino-p-menthane.

These predictions are based on the known structure of the molecule and typical spectroscopic

values for its constituent functional groups.

Infrared (IR) Spectroscopy
The IR spectrum of 1,8-Diamino-p-menthane is expected to be dominated by absorptions

characteristic of a primary aliphatic amine and a saturated hydrocarbon backbone.

Table 2: Predicted Infrared (IR) Spectral Data for 1,8-Diamino-p-menthane
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Notes

3380 - 3250

N-H stretch

(asymmetric and

symmetric)

Medium-Strong

Two distinct peaks are

expected for the

primary amine groups.

2960 - 2850 C-H stretch (alkane) Strong

Multiple sharp peaks

corresponding to

methyl and methylene

groups.

1650 - 1580 N-H bend (scissoring) Medium
Characteristic of

primary amines.

1470 - 1430
C-H bend (methylene

and methyl)
Medium

Bending vibrations of

the cyclohexane ring

and methyl groups.

1250 - 1020 C-N stretch Medium-Weak

Indicates the

presence of the

carbon-nitrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 1,8-Diamino-p-menthane will reflect the symmetry and

chemical environments of the protons and carbon atoms in its structure. The presence of cis

and trans isomers will lead to a more complex spectrum than if a single isomer were present.

The chemical shifts are predicted relative to tetramethylsilane (TMS) at 0 ppm.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for 1,8-Diamino-p-menthane
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.5 - 3.0 Broad Singlet 4H NH₂ protons

~ 1.2 - 1.8 Multiplet 9H
Cyclohexane ring

protons (CH₂ and CH)

~ 1.1 Singlet 6H Methyl protons at C8

~ 1.0 Singlet 3H Methyl protons at C1

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Spectral Data for 1,8-Diamino-p-menthane

Chemical Shift (δ, ppm) Carbon Type Assignment

~ 50 - 55 Quaternary C1 and C8

~ 40 - 45 CH C4

~ 25 - 35 CH₂ Cyclohexane ring carbons

~ 20 - 30 CH₃ Methyl carbons

Mass Spectrometry (MS)
The mass spectrum of 1,8-Diamino-p-menthane, obtained by electron ionization (EI), is

expected to show a molecular ion peak and characteristic fragmentation patterns for aliphatic

amines.

Table 5: Predicted Mass Spectrometry (MS) Data for 1,8-Diamino-p-menthane
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m/z Interpretation

170 Molecular ion [M]⁺

155 Loss of a methyl group [M - CH₃]⁺

153 Loss of an amino group [M - NH₂]⁺

112 Cleavage of the isopropylamine side chain

58 [C₃H₈N]⁺ fragment from alpha-cleavage

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 1,8-Diamino-p-menthane.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of 1,8-Diamino-p-menthane to identify its functional

groups.

Methodology:

Sample Preparation: As 1,8-Diamino-p-menthane is a liquid, the spectrum can be obtained

neat. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is collected.

The sample is applied to one salt plate, and the second plate is placed on top to create a

thin film.

The sample is placed in the spectrometer, and the spectrum is recorded, typically in the

range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
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Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 1,8-Diamino-p-menthane for detailed

structural elucidation.

Methodology:

Sample Preparation:

Approximately 5-10 mg of 1,8-Diamino-p-menthane is dissolved in about 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition for ¹H NMR:

The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve

homogeneity.

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Key parameters to set include the spectral width, acquisition time, and relaxation delay.

Data Acquisition for ¹³C NMR:

A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for

each unique carbon atom.

A larger number of scans is required for ¹³C NMR compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final NMR spectra. The chemical shifts are
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referenced to the TMS signal.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,8-Diamino-p-
menthane.

Methodology:

Sample Introduction: The liquid sample can be introduced into the mass spectrometer via

direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of

the sample in a volatile solvent (e.g., dichloromethane or ether) is prepared.

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.

Mass Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based

on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of a chemical compound like 1,8-Diamino-
p-menthane is depicted in the following diagram.
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Caption: General workflow for the spectroscopic analysis of 1,8-Diamino-p-menthane.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of

1,8-Diamino-p-menthane. The predicted data, presented in a structured format, offers

valuable insights for researchers working with this compound. The detailed experimental

protocols serve as a practical resource for obtaining empirical data. It is important to note that

the provided spectral data are predictions and should be confirmed by experimental analysis
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for any critical applications. The combination of IR, NMR, and MS is essential for the

unambiguous characterization of 1,8-Diamino-p-menthane and its derivatives in research and

development.

To cite this document: BenchChem. [Spectroscopic Profile of 1,8-Diamino-p-menthane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3426734#spectroscopic-data-of-1-8-diamino-p-
menthane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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